4-Nitrobenzanilide: Structural Analysis, Synthesis, and Pharmaceutical Utility
4-Nitrobenzanilide: Structural Analysis, Synthesis, and Pharmaceutical Utility
This technical guide details the chemical properties, synthesis, and applications of 4-Nitrobenzanilide, specifically focusing on the
Executive Summary
4-Nitrobenzanilide (
Chemical Structure & Nomenclature
Precise nomenclature is vital due to the prevalence of isomers.
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Target Compound: 4-Nitrobenzanilide (Nitro on the carbonyl/acid side).[1][2][4]
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Systematic Name:
-phenyl-4-nitrobenzamide.[1][2][3][5]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Isomer (Often Confused): 4'-Nitrobenzanilide (
-(4-nitrophenyl)benzamide, CAS 3393-96-2), where the nitro group is on the nitrogen-bearing ring.[4][6][7][8]
Electronic Properties
The nitro group at the para position of the benzoyl ring acts as a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R).
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Carbonyl Electrophilicity: The EWG effect decreases electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., hydrolysis) compared to unsubstituted benzanilide.
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Amide Resonance: The planar amide bond exhibits restricted rotation (
partial double bond character).
Physicochemical Profile[1][3][4][6][8][9][10][11]
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 242.23 g/mol | |
| Melting Point | 210–212 °C | Distinct from 4'-isomer (202–204 °C) |
| Appearance | Yellowish crystalline powder | |
| Solubility | Soluble in DMSO, DMF, hot Ethanol | Insoluble in water |
| LogP | ~2.4 | Moderate lipophilicity |
| pKa | ~14-15 (Amide NH) | Very weak acid |
Synthesis Protocol: Schotten-Baumann Acylation
The most robust synthesis method is the Schotten-Baumann reaction, utilizing a biphasic system to neutralize the acid byproduct immediately.
Reagents & Materials[4][6][9][10][11][14][15]
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Substrate: Aniline (1.0 equiv), freshly distilled.
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Acylating Agent: 4-Nitrobenzoyl chloride (1.1 equiv).
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Base: 10% Aqueous Sodium Hydroxide (NaOH) or Pyridine.
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Solvent: Dichloromethane (DCM) or Diethyl Ether.
Step-by-Step Methodology
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Preparation: Dissolve aniline (10 mmol) in 20 mL of 10% NaOH solution in a 100 mL round-bottom flask.
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Addition: Cool the solution to 0–5 °C. Add 4-nitrobenzoyl chloride (11 mmol) dissolved in 10 mL DCM dropwise over 15 minutes with vigorous stirring.
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Scientific Rationale: Low temperature prevents hydrolysis of the acid chloride before it reacts with the amine. Vigorous stirring ensures mass transfer across the aqueous/organic interface.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The product will precipitate or remain in the organic layer depending on the solvent choice.
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Workup:
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If precipitate forms: Filter the solid, wash with water (to remove NaCl and excess base), then wash with dilute HCl (to remove unreacted aniline).
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If dissolved: Separate the organic layer, wash with 1M HCl, then brine, dry over
, and evaporate.
-
-
Purification: Recrystallize from hot ethanol to yield pale yellow needles.
Synthesis Workflow Diagram
Caption: Schotten-Baumann synthesis workflow for 4-Nitrobenzanilide.
Reactivity & Functionalization
The nitro group serves as a "masked" amino group, allowing for further diversification.
Catalytic Reduction to 4-Aminobenzanilide
This is the primary transformation for drug development, converting the scaffold into a nucleophilic building block.
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Reagents:
(gas) or Hydrazine hydrate; Pd/C (10%) or Raney Nickel. -
Solvent: Ethanol or Methanol.
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Mechanism: Heterogeneous catalysis involves adsorption of the nitro group onto the metal surface, sequential transfer of hydride equivalents, and elimination of water.
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Application: The resulting 4-aminobenzanilide is a precursor for polyamides and azo dyes.
Hydrolysis
Under strong acidic (
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Kinetics: Hydrolysis is faster than benzanilide due to the electron-withdrawing 4-nitro group destabilizing the amide bond ground state relative to the transition state.
Reaction Pathway Diagram[5]
Caption: Primary reaction pathways: Nitro reduction and Amide hydrolysis.
Pharmaceutical Applications
In drug discovery, 4-Nitrobenzanilide acts as a privileged scaffold and a metabolic probe.
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Metabolic Stability Testing: Used to study amidase activity. The rate of hydrolysis provides insight into the active site sterics and electronics of hydrolytic enzymes.
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Pro-drug Design: The nitro group can be reduced in vivo by nitroreductases to the amine, which can then conjugate with glucuronides or act as a DNA alkylator (if further functionalized).
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Antibacterial Agents: Derivatives of nitrobenzanilides have shown activity against Gram-positive bacteria by inhibiting bacterial cell division proteins (FtsZ), though the 4-nitro analogue is often a starting point for SAR (Structure-Activity Relationship) optimization.
Safety & Handling (MSDS Summary)
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Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place. Stable under standard conditions but avoid strong oxidizing agents.
References
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PubChem. "4-Nitrobenzanilide Compound Summary." National Center for Biotechnology Information. Accessed February 4, 2026. [Link][2]
-
NIST Chemistry WebBook. "4'-Nitrobenzanilide (Isomer Comparison)." National Institute of Standards and Technology. Accessed February 4, 2026. [Link]
Sources
- 1. 4-Nitrobenzanilide | C13H10N2O3 | CID 77003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenesci.com [angenesci.com]
- 3. m.chem960.com [m.chem960.com]
- 4. 4'-Nitrobenzanilide | C13H10N2O3 | CID 76930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzophenone, 4-nitro-, oxime | 38032-13-2 | Benchchem [benchchem.com]
- 6. 4'-Nitrobenzanilide [webbook.nist.gov]
- 7. 4'-nitrobenzanilide | CAS#:3393-96-2 | Chemsrc [chemsrc.com]
- 8. 3393-96-2 CAS MSDS (4'-NITROBENZANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
